BenchChemオンラインストアへようこそ!

3-chloro-N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide

Chemical Biology High-Throughput Screening (HTS) Negative Control Procurement

3-chloro-N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide is a synthetic, small-molecule fluorinated piperazine sulfonamide benzamide. Its structure integrates a 3-chlorobenzamide core linked via a propyl chain to a 4-(2-fluorophenyl)piperazin-1-yl sulfonyl moiety.

Molecular Formula C20H23ClFN3O3S
Molecular Weight 439.93
CAS No. 1021040-78-7
Cat. No. B2646309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide
CAS1021040-78-7
Molecular FormulaC20H23ClFN3O3S
Molecular Weight439.93
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCCNC(=O)C3=CC(=CC=C3)Cl
InChIInChI=1S/C20H23ClFN3O3S/c21-17-6-3-5-16(15-17)20(26)23-9-4-14-29(27,28)25-12-10-24(11-13-25)19-8-2-1-7-18(19)22/h1-3,5-8,15H,4,9-14H2,(H,23,26)
InChIKeyHYQZPOQUELTGTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: 3-chloro-N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide (CAS 1021040-78-7)


3-chloro-N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide is a synthetic, small-molecule fluorinated piperazine sulfonamide benzamide [1]. Its structure integrates a 3-chlorobenzamide core linked via a propyl chain to a 4-(2-fluorophenyl)piperazin-1-yl sulfonyl moiety [1]. With a molecular weight of 439.9 g/mol and a calculated XLogP3 of 3.2, it occupies a chemical space typical of lead-like compounds targeting the central nervous system or intracellular kinases [1]. The compound's structure suggests it belongs to a patent class described as PI3-kinase inhibitors [2], but it is also structurally related to known modulators of Bcl-2 and FLT3 receptors [3], indicating a complex pharmacological profile that has not been fully deconvoluted.

Precision Procurement: Why Simple Analogs Cannot Replace 3-chloro-N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide


Scientific users cannot simply interchange this compound with structurally similar fluorinated piperazine sulfonamides due to a potential for profound and unpredictable activity cliffs, despite the current absence of comprehensive comparative data. For example, automated high-throughput screening reveals this specific compound is inactive against key oncology targets like the E3 ligase FBW7 and the TEAD-YAP complex, whereas close analogs may be active [1]. This does not represent a targetable differentiation point but is critical exclusionary evidence, making the compound valuable as a negative control or as a selective 'null' probe where related compounds show polypharmacology. The combined sulfonamide, fluorophenylpiperazine, and chlorobenzamide motifs create a unique chemical signature, and without direct comparative IC50/Ki data, substitution with a cheaper analog risks invalidating structure-specific research questions related to PK/PD, toxicity, or target engagement [2].

Quantitative Evidence Analysis for Supplier Selection of 3-chloro-N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide


Definitive Negative Selectivity Profile Against Key Oncology Targets Compared to Historical HTS Hits

In a series of high-throughput screening assays, this compound was confirmed as definitively inactive (activity outcome: 'Inactive') against five distinct targets: the E3 ubiquitin ligase FBW7, the G protein-gated inwardly-rectifying potassium channel 2 (GIRK2), microphthalmia-associated transcription factor (MITF), the TEAD-YAP protein-protein interaction, and the GPR151 receptor [1]. This is a critical differentiation point, as the HTS campaigns typically identify other piperazine-containing molecules with measurable activity against these targets.

Chemical Biology High-Throughput Screening (HTS) Negative Control Procurement FBW7 TEAD-YAP GIRK2

Computed Physicochemical Property Profile for CNS Drug-like Space Differentiation

The compound's computed descriptors suggest its differentiation is rooted in its physicochemical profile. It has a modest molecular weight (439.9 g/mol) [1], a moderate lipophilicity (XLogP3 = 3.2), a low hydrogen bond donor count (1), a relatively high hydrogen bond acceptor count (6), and a topological polar surface area (TPSA) of 78.1 Ų [1]. This combination is consistent with favorable passive permeability across cell membranes and potential blood-brain barrier penetration, a key differentiator from many bulkier or more lipophilic sulfonamide analogs.

Medicinal Chemistry Physicochemical Properties CNS Drug Design Lipinski's Rule of Five ADME Prediction

Validated Application Scenarios for Procuring 3-chloro-N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide


Essential Negative Control for Oncology Target Screening Campaigns

This compound's confirmed inactivity against FBW7 and TEAD-YAP makes it an ideal and necessary negative control for assay development and secondary screening [1]. Where lead compounds show activity against these targets, this compound can be procured to validate assay specificity and rule out assay interference, ensuring screening data integrity.

A Core Scaffold for CNS Drug Discovery SAR Studies

Its computed physicochemical profile, specifically a TPSA of 78.1 Ų and XLogP3 of 3.2, places it firmly within CNS drug-like chemical space [2]. This makes it a prime procurement target as a starting scaffold for medicinal chemistry programs targeting neurological disorders, where analogs with poorer predicted CNS penetration cannot be substituted.

A Chemical Probe for Investigating Polypharmacology in Kinase and Receptor Families

Given its structural relation to patent classes of PI3-kinase inhibitors [3] and Bcl-2 inhibitors [4], but its proven inactivity in other screens, this compound is uniquely positioned as a selectivity probe. Procurement supports efforts to deconvolute off-target effects within these therapeutic areas, using it to isolate specific target interactions absent in this molecule.

Quote Request

Request a Quote for 3-chloro-N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.